molecular formula C8H15ClF3NO B6171223 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride CAS No. 2445792-81-2

4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride

Cat. No. B6171223
CAS RN: 2445792-81-2
M. Wt: 233.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 2445792-81-2 . It has a molecular weight of 233.66 . The IUPAC name for this compound is 4-((1,1,2-trifluoroethoxy)methyl)piperidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride is 1S/C8H14F3NO.ClH/c9-6-8(10,11)13-5-7-1-3-12-4-2-7;/h7,12H,1-6H2;1H . This code provides a unique representation of the molecular structure of the compound.

Safety and Hazards

The safety information for 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride involves the reaction of piperidine with 1,1,2-trifluoroethanol in the presence of a strong acid catalyst to form 4-[(1,1,2-trifluoroethoxy)methyl]piperidine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "Piperidine", "1,1,2-Trifluoroethanol", "Strong acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with 1,1,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form 4-[(1,1,2-trifluoroethoxy)methyl]piperidine.", "Step 2: The resulting compound from step 1 is then reacted with hydrochloric acid to form the hydrochloride salt of 4-[(1,1,2-trifluoroethoxy)methyl]piperidine." ] }

CAS RN

2445792-81-2

Product Name

4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride

Molecular Formula

C8H15ClF3NO

Molecular Weight

233.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.